N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide
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Overview
Description
N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide is a synthetic compound with a complex structure It features a thiazolidinone ring, a nitrobenzamide group, and a 4-chlorophenylmethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide typically involves multiple steps. The process can start with the preparation of the thiazolidinone ring, followed by the introduction of the 4-chlorophenylmethylidene group and the nitrobenzamide moiety. The reaction conditions often include the use of strong acids or bases as catalysts and may require elevated temperatures to proceed efficiently.
Industrial Production Methods
Industrial-scale production of this compound involves optimizing the synthesis process to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide undergoes various types of chemical reactions:
Oxidation: : The nitro group can be reduced to an amino group under specific conditions.
Reduction: : Reduction of the thiazolidinone ring can lead to the formation of thiazolidines.
Substitution: : The chlorophenyl moiety can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: : Common reducing agents include hydrogen gas (H₂) with a palladium catalyst or lithium aluminum hydride (LiAlH₄).
Substitution: : Nucleophiles such as hydroxide ions (OH⁻) or amines can be employed.
Major Products Formed
Oxidation: : Amino derivatives of the compound.
Reduction: : Thiazolidine derivatives.
Substitution: : Substituted chlorophenyl compounds.
Scientific Research Applications
N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide finds applications in various fields:
Chemistry: : Used as a reagent or intermediate in organic synthesis.
Biology: : Studied for its potential bioactivity and interactions with biological macromolecules.
Medicine: : Investigated for its potential as a therapeutic agent, particularly in the treatment of certain cancers and inflammatory conditions.
Industry: : Utilized in the development of new materials and chemical products.
Mechanism of Action
The compound's mechanism of action involves interactions with specific molecular targets and pathways:
Molecular Targets: : May interact with enzymes or receptors involved in cellular processes.
Pathways: : Can modulate pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparing N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide with similar compounds:
N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide: : Similar structure but with a bromine atom instead of chlorine.
N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide: : Similar structure but with a fluorine atom instead of chlorine.
N-[(5Z)-5-[(4-iodophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide: : Similar structure but with an iodine atom instead of chlorine.
The uniqueness of this compound lies in its specific structural configuration and the presence of a chlorine atom, which can influence its reactivity and bioactivity in distinct ways.
Properties
IUPAC Name |
N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3O4S2/c18-12-6-4-10(5-7-12)8-14-16(23)20(17(26)27-14)19-15(22)11-2-1-3-13(9-11)21(24)25/h1-9H,(H,19,22)/b14-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFACTGPSVPMQGQ-ZSOIEALJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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